Superior Anti-Fibrotic Efficacy vs. Selective FXR Agonist Obeticholic Acid (OCA)
In a head-to-head comparative study in a rodent model of NASH, BAR502 demonstrated a clear advantage over the FXR-selective agonist obeticholic acid (OCA). While both compounds and the combination with UDCA improved liver histopathology, only BAR502 monotherapy and the BAR502/UDCA combination were able to significantly reverse the liver fibrosis score [1].
| Evidence Dimension | Liver fibrosis score reversal |
|---|---|
| Target Compound Data | Reversed fibrosis score |
| Comparator Or Baseline | Obeticholic Acid (OCA): Did not reverse fibrosis score |
| Quantified Difference | Qualitative reversal vs. no reversal |
| Conditions | Rodent model of NASH (HFD-fed mice) |
Why This Matters
The ability to reverse established fibrosis, a key endpoint in NASH trials, is a critical differentiator for procurement in advanced disease models where OCA has shown limited efficacy.
- [1] Carino A, Biagioli M, Marchianò S, Scarpelli P, Bordoni M, Di Giorgio C, Roselli R, Fiorucci C, Monti MC, Distrutti E, Zampella A, Fiorucci S. Comparative Effects of BAR502, a Dual FXR and GPBAR1 Agonist, Obeticholic Acid and Ursodeoxycholic Acid in a Rodent Model of NASH. Gastroenterology. 2019;156(6):S-925-S-926. View Source
